N-(2-methylphenyl)benzenesulfonamide

Description

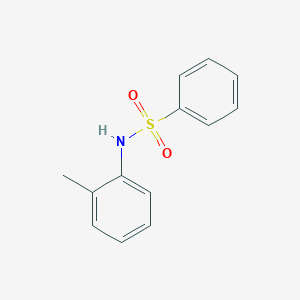

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZZAMCVUWYVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171591 | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-86-8 | |

| Record name | N-(2-Methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(o-tolyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONO-O-TOLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK3832XAM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-methylphenyl)benzenesulfonamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and potential therapeutic applications of N-(2-methylphenyl)benzenesulfonamide. This document consolidates critical data for researchers and professionals engaged in chemical synthesis and drug discovery, highlighting the compound's emerging profile as a candidate for anticancer and antimicrobial development.

Introduction

N-(2-methylphenyl)benzenesulfonamide, also known as N-(o-tolyl)benzenesulfonamide, is an organic compound belonging to the sulfonamide class. The core structure consists of a benzenesulfonamide group in which the nitrogen atom is substituted with a 2-methylphenyl (o-tolyl) group. The unique spatial arrangement of the ortho-methyl group influences the conformation and intermolecular interactions of the molecule, distinguishing its properties from other isomers and related sulfonamides. This guide delves into the key technical aspects of this compound, providing a foundational resource for its further investigation and application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-(2-methylphenyl)benzenesulfonamide is essential for its handling, formulation, and application in research and development.

Core Chemical Data

| Property | Value | Source |

| IUPAC Name | N-(2-methylphenyl)benzenesulfonamide | - |

| Synonyms | N-(o-tolyl)benzenesulfonamide, Benzenesulfono-o-toluidide | |

| CAS Number | 18457-86-8 | |

| Molecular Formula | C₁₃H₁₃NO₂S | |

| Molecular Weight | 247.31 g/mol | |

| Appearance | White to yellow crystalline powder |

Physicochemical Properties

While a specific melting point for N-(2-methylphenyl)benzenesulfonamide is not definitively reported in the reviewed literature, a closely related compound, 4-methyl-N-(o-tolyl)benzenesulfonamide, has a melting point of 105-107 °C. The boiling point of N-(2-methylphenyl)benzenesulfonamide is reported to be 387.7 °C at 760 mmHg.

General solubility characteristics of benzenesulfonamides suggest low solubility in water and higher solubility in organic solvents.

Synthesis and Characterization

The synthesis of N-(2-methylphenyl)benzenesulfonamide is typically achieved through the reaction of benzenesulfonyl chloride with o-toluidine.

Synthetic Protocol

This protocol is based on established methods for the synthesis of arylsulfonamides.

Materials:

-

Benzenesulfonyl chloride

-

o-Toluidine (2-methylaniline)

-

Pyridine or triethylamine (base)

-

Dilute ethanol (for recrystallization)

-

Ice-cold water

Procedure:

-

In a suitable reaction vessel, dissolve o-toluidine in a minimal amount of a suitable solvent.

-

Add a stoichiometric amount of a base, such as pyridine or triethylamine, to the solution. This will neutralize the hydrochloric acid byproduct formed during the reaction.

-

Slowly add benzenesulfonyl chloride to the reaction mixture, while maintaining the temperature (e.g., using an ice bath).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period or boil for approximately 10 minutes.

-

Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid product under suction and wash it thoroughly with cold water.

-

Recrystallize the crude N-(2-methylphenyl)benzenesulfonamide from dilute ethanol to obtain a purified product.

-

The purity of the compound can be verified by its constant melting point and spectral analysis.

Caption: Synthesis of N-(2-methylphenyl)benzenesulfonamide.

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzenesulfonyl and the o-tolyl rings. The methyl protons of the o-tolyl group would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule. The methyl carbon will have a characteristic chemical shift. The aromatic carbons will appear in the downfield region, with their specific shifts influenced by the substitution pattern.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching: A peak in the region of 3200-3400 cm⁻¹.

-

S=O stretching (asymmetric and symmetric): Strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.31 g/mol ). The fragmentation pattern would likely involve cleavage of the S-N bond and fragmentation of the aromatic rings.

Crystal Structure

X-ray crystallographic studies have provided valuable insights into the three-dimensional structure of N-(2-methylphenyl)benzenesulfonamide. The conformation of the N-H bond is anti to the ortho-methyl group on the aniline ring. The dihedral angle between the two benzene rings is approximately 61.5°. The molecules in the crystal lattice are linked into chains by N-H···O hydrogen bonds.

Biological Activity and Potential Applications

Emerging research has highlighted the potential of N-(2-methylphenyl)benzenesulfonamide and its derivatives in the field of drug discovery.

Anticancer Activity

Studies have indicated that N-(2-methylphenyl)benzenesulfonamide exhibits anticancer properties. Specifically, it has been shown to induce apoptosis (programmed cell death) in breast cancer cell lines, such as MDA-MB-231. Treatment with the compound led to a significant increase in late-stage apoptotic cells, suggesting its potential as a lead compound for the development of novel anticancer agents.

Antimicrobial Activity

N-(2-methylphenyl)benzenesulfonamide has demonstrated promising activity against various bacterial strains. Its efficacy is comparable to some established antibiotics at certain concentrations. The proposed mechanism of action, similar to other sulfonamides, likely involves the inhibition of folate synthesis, a crucial metabolic pathway for bacterial growth.

An In-depth Technical Guide to N-(2-methylphenyl)benzenesulfonamide: Synthesis, Characterization, and Applications

Introduction

N-(2-methylphenyl)benzenesulfonamide, also known as N-(o-tolyl)benzenesulfonamide, is a synthetic aromatic sulfonamide. This class of compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and structural properties exhibited by its members. The core structure, characterized by a sulfonamide group linking two aryl rings, serves as a versatile scaffold for the development of new therapeutic agents. Sulfonamides are well-established as "sulfa drugs" with a broad spectrum of antibacterial activity.[1] More recently, their applications have expanded to include antitumor and antifungal agents, as well as inhibitors of key enzymes like carbonic anhydrase.[1][2]

This technical guide provides a comprehensive overview of N-(2-methylphenyl)benzenesulfonamide, intended for researchers, scientists, and professionals in drug development. It will cover the compound's chemical identity, detailed synthesis and purification protocols, spectroscopic and crystallographic characterization, and a discussion of its current and potential research applications. The information presented herein is synthesized from peer-reviewed literature to ensure scientific integrity and to provide field-proven insights into the study of this molecule.

Chemical Identity and Properties

A precise Chemical Abstracts Service (CAS) number for N-(2-methylphenyl)benzenesulfonamide is not readily found in major chemical databases. Researchers should exercise caution and verify the identity of this compound through analytical characterization.

The fundamental properties of N-(2-methylphenyl)benzenesulfonamide are summarized below. These data are critical for its synthesis, handling, and analysis.

Table 1: Physicochemical Properties of N-(2-methylphenyl)benzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂S | |

| Molecular Weight | 247.30 g/mol | |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| Appearance | Solid |

The molecular structure of N-(2-methylphenyl)benzenesulfonamide is depicted in the diagram below. The conformation of the N-H bond is anti to the ortho-methyl group on the aniline ring. The dihedral angle between the two benzene rings is approximately 61.5°.

Caption: Chemical structure of N-(2-methylphenyl)benzenesulfonamide.

Synthesis and Purification

The synthesis of N-(2-methylphenyl)benzenesulfonamide is typically achieved through the reaction of benzenesulfonyl chloride with o-toluidine. This is a nucleophilic substitution reaction at the sulfonyl group.

Synthesis Workflow

The overall workflow for the synthesis and purification of N-(2-methylphenyl)benzenesulfonamide is illustrated below.

Caption: Synthesis and purification workflow.

Detailed Experimental Protocol

The following protocol is based on established literature procedures.

Materials:

-

Benzenesulfonyl chloride

-

o-Toluidine

-

Ice cold water

-

Dilute ethanol

Procedure:

-

Benzenesulfonyl chloride is treated with o-toluidine in a stoichiometric ratio.

-

The reaction mixture is boiled for 10 minutes. The causality behind boiling is to provide sufficient activation energy to overcome the reaction barrier, thus ensuring a reasonable reaction rate.

-

The mixture is then cooled to room temperature.

-

The cooled reaction mixture is added to 100 ml of ice-cold water. This step is crucial as it precipitates the solid product, N-(2-methylphenyl)benzenesulfonamide, which has low solubility in water, while unreacted starting materials and byproducts may remain in the aqueous phase.

-

The resulting solid is filtered under suction.

-

The crude product is washed thoroughly with cold water to remove any water-soluble impurities.

-

For purification, the product is recrystallized from dilute ethanol to a constant melting point. Recrystallization is a self-validating system for purification; as the compound crystallizes, impurities are excluded from the crystal lattice, leading to a highly pure final product.

-

The purity of the compound is checked and characterized by recording its infrared and NMR spectra.

Spectroscopic and Crystallographic Characterization

Characterization of N-(2-methylphenyl)benzenesulfonamide is essential to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and S=O stretches of the sulfonamide group, and the C-H and C=C bonds of the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. As mentioned earlier, these studies have revealed an orthorhombic crystal system for N-(2-methylphenyl)benzenesulfonamide.

Applications and Research Landscape

While specific applications for N-(2-methylphenyl)benzenesulfonamide are not extensively documented, the broader class of sulfonamides has a rich history and a wide range of applications in drug discovery and development.

Potential Therapeutic Areas

The structural motifs present in N-(2-methylphenyl)benzenesulfonamide suggest potential for its investigation in several therapeutic areas:

-

Antimicrobial Agents: The foundational application of sulfonamides is in combating bacterial infections.[2]

-

Anticancer Agents: Many sulfonamide derivatives have been investigated for their anticancer properties, often through the inhibition of carbonic anhydrase IX.[2]

-

Enzyme Inhibition: The sulfonamide group is a key pharmacophore for targeting various enzymes, including carbonic anhydrases, which are involved in numerous physiological and pathological processes.[1]

The diagram below illustrates the potential research avenues for N-(2-methylphenyl)benzenesulfonamide based on the known activities of the sulfonamide chemical class.

Caption: Potential research applications.

References

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1692. [Link]

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2015). (PDF) N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. [Link]

-

Elgemeie, G. H., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o658. [Link]

-

Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27285-27301. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of N-(2-methylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N-(2-methylphenyl)benzenesulfonamide, a key sulphonamide derivative. Through a detailed analysis of its crystallographic data, this document elucidates the critical structural features, including bond lengths, bond angles, and conformational orientation. The synthesis and characterization of this compound are also detailed, offering a reproducible methodology for its preparation and verification. This guide is intended to serve as a vital resource for researchers and professionals engaged in medicinal chemistry, materials science, and synthetic organic chemistry, where a profound understanding of molecular architecture is paramount for the rational design of novel compounds and materials.

Introduction

N-(2-methylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. Therefore, a thorough understanding of the molecular structure of N-(2-methylphenyl)benzenesulfonamide is essential for predicting its reactivity, designing analogues with enhanced therapeutic potential, and understanding its interactions with biological targets. This guide presents a detailed structural analysis based on single-crystal X-ray diffraction studies, offering valuable insights for the scientific community.

Molecular Structure and Conformation

The molecular structure of N-(2-methylphenyl)benzenesulfonamide (C₁₃H₁₃NO₂S) has been determined with high precision through single-crystal X-ray diffraction.[1][2] This analysis reveals key conformational features and intermolecular interactions that govern its solid-state architecture.

Key Structural Parameters

The core structure consists of a benzenesulfonyl group linked to an o-toluidine moiety via a sulfonamide bond. The geometric parameters obtained from crystallographic data are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.30 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.4840 (6) Å |

| b | 8.6124 (8) Å |

| c | 21.915 (2) Å |

| V | 1223.8 (2) ų |

| Z | 4 |

| Dihedral Angle (between benzene rings) | 61.5 (1)° |

Table 1: Crystallographic and Key Structural Data for N-(2-methylphenyl)benzenesulfonamide.[1][2]

Conformational Analysis

A notable feature of the molecular conformation is the orientation of the N-H bond relative to the ortho-methyl group on the aniline ring. The N-H bond adopts an anti conformation to the ortho-methyl group.[1][2] This is in contrast to the syn conformation observed in the analogous N-(2-chlorophenyl)benzenesulfonamide, highlighting the influence of the ortho-substituent on the conformational preference.[1][2]

The two benzene rings are significantly twisted with respect to each other, as indicated by the dihedral angle of 61.5 (1)°.[1][2] This non-planar arrangement is a common feature in N-arylsulfonamides and influences the overall molecular shape and packing in the crystal lattice.

The conformation of the N-H and S=O bonds within the SO₂-NH-C group are trans to each other.[1][2] This arrangement, along with the intermolecular N-H···O hydrogen bonds, plays a crucial role in stabilizing the crystal structure. Molecules are linked into chains running along the a-axis through these hydrogen bonds.[1][2]

Diagram 1: Key functional groups and intermolecular hydrogen bonding in N-(2-methylphenyl)benzenesulfonamide.

Experimental Protocols

Synthesis of N-(2-methylphenyl)benzenesulfonamide

The synthesis of N-(2-methylphenyl)benzenesulfonamide can be reliably achieved through the reaction of benzenesulfonyl chloride with o-toluidine.[1]

Step-by-Step Methodology:

-

Preparation of Benzenesulfonyl Chloride: While commercially available, benzenesulfonyl chloride can be prepared by the reaction of benzene with chlorosulfonic acid. This step should be performed with caution due to the corrosive nature of chlorosulfonic acid.

-

Reaction with o-Toluidine: The residual benzenesulfonyl chloride is treated with a stoichiometric amount of o-toluidine.

-

Heating: The reaction mixture is boiled for 10 minutes to ensure the completion of the reaction.

-

Precipitation: The mixture is then cooled to room temperature and poured into ice-cold water (100 ml) to precipitate the solid product.

-

Filtration and Washing: The resulting solid, N-(2-methylphenyl)benzenesulfonamide, is collected by suction filtration and washed thoroughly with cold water to remove any unreacted starting materials and by-products.

-

Recrystallization: The crude product is recrystallized from dilute ethanol to obtain a product with a constant melting point, ensuring high purity.[1]

Diagram 2: Workflow for the synthesis of N-(2-methylphenyl)benzenesulfonamide.

Characterization

The purity and identity of the synthesized N-(2-methylphenyl)benzenesulfonamide are confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H, S=O, and C-S bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to verify the chemical structure and the connectivity of atoms.

-

Single-Crystal X-ray Diffraction: For unambiguous determination of the molecular structure and to obtain high-quality single crystals, the purified compound is dissolved in ethanol and allowed to evaporate slowly at room temperature.[1]

Applications and Future Directions

Sulfonamides are a cornerstone in drug discovery, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The detailed structural information of N-(2-methylphenyl)benzenesulfonamide provided in this guide is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the specific conformation and substituent positioning affect biological activity.

-

Rational Drug Design: Serving as a scaffold for the design of new therapeutic agents with improved efficacy and selectivity.

-

Materials Science: The self-assembly properties, driven by hydrogen bonding, can be exploited in the design of novel crystalline materials with specific properties.

Future research could focus on the synthesis of derivatives with modified substituents on either aromatic ring to explore the impact on their crystal packing, conformational preferences, and biological activities.

Conclusion

This technical guide has provided a detailed and in-depth analysis of the molecular structure of N-(2-methylphenyl)benzenesulfonamide. The crystallographic data reveals a distinct conformational preference and a hydrogen-bonding network that dictates its solid-state architecture. The provided synthetic and characterization protocols offer a robust framework for obtaining and verifying this compound. The insights presented herein are crucial for researchers in academia and industry, facilitating the advancement of projects where this and related sulfonamide structures are of central importance.

References

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1692. [Link]

-

Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-(2-methylphenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound N-(2-methylphenyl)benzenesulfonamide. Drawing upon extensive research into the broader class of N-aryl benzenesulfonamides, this document explores the likely anticancer, antimicrobial, and anti-inflammatory properties of this molecule, alongside its potential as an enzyme inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical frameworks, practical experimental protocols, and insights into the structure-activity relationships that govern the biological effects of this class of compounds. While direct experimental data for N-(2-methylphenyl)benzenesulfonamide is emerging, this guide consolidates current knowledge to provide a predictive framework for its therapeutic potential and to guide future research endeavors.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the pioneering antibacterial sulfonamides to contemporary anticancer and anti-inflammatory drugs, this functional group has proven to be a versatile pharmacophore. Its prevalence in drug design is attributable to its chemical stability, its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, and the synthetic tractability that allows for extensive structural diversification.

N-(2-methylphenyl)benzenesulfonamide belongs to the class of N-aryl benzenesulfonamides, where a benzenesulfonyl group is linked to an aniline derivative, in this case, o-toluidine. The introduction of the 2-methylphenyl group introduces specific steric and electronic features that are expected to modulate its biological activity profile compared to other substituted analogues. This guide will delve into the anticipated biological activities of N-(2-methylphenyl)benzenesulfonamide, supported by evidence from closely related compounds and established principles of medicinal chemistry.

Synthesis of N-(2-methylphenyl)benzenesulfonamide

The synthesis of N-(2-methylphenyl)benzenesulfonamide is a well-established chemical transformation. A common and efficient method involves the reaction of benzenesulfonyl chloride with o-toluidine.[1]

Synthetic Protocol

A typical laboratory-scale synthesis is as follows:

-

Preparation of Benzenesulfonyl Chloride: A solution of benzene in a suitable solvent like chloroform is treated dropwise with chlorosulfonic acid at a reduced temperature (e.g., 273 K or 0 °C).[1] After the initial vigorous reaction (evolution of HCl gas) subsides, the reaction mixture is carefully poured onto crushed ice. The organic layer containing benzenesulfonyl chloride is then separated.

-

Sulfonamide Formation: The prepared benzenesulfonyl chloride is reacted with a stoichiometric amount of o-toluidine. The mixture is heated, typically by boiling for a short period (e.g., 10 minutes), to drive the reaction to completion.[1]

-

Isolation and Purification: The reaction mixture is cooled and poured into ice-cold water to precipitate the crude N-(2-methylphenyl)benzenesulfonamide. The solid product is collected by filtration, washed thoroughly with cold water, and then purified by recrystallization from a suitable solvent system, such as dilute ethanol, to obtain a product of high purity.[1]

Reaction Workflow Diagram

Caption: Synthesis of N-(2-methylphenyl)benzenesulfonamide.

Anticipated Biological Activities

Based on the extensive literature on benzenesulfonamide derivatives, N-(2-methylphenyl)benzenesulfonamide is predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The benzenesulfonamide scaffold is present in numerous anticancer agents.[2] Derivatives of this class have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases, and the induction of apoptosis.[3]

Studies on benzenesulfonamide derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231.[3][4] It is plausible that N-(2-methylphenyl)benzenesulfonamide could also trigger programmed cell death in susceptible cancer cells. The presence of the lipophilic methyl group on the phenyl ring may enhance cell membrane permeability, facilitating its entry into the cell to interact with intracellular targets.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[5][6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of N-(2-methylphenyl)benzenesulfonamide (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

The following table summarizes the anticancer activity of some benzenesulfonamide derivatives against breast cancer cell lines, illustrating the potential potency of this class of compounds.

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Thiazolone-benzenesulfonamides | Compound 4e | MDA-MB-231 | 3.58 | [3] |

| Thiazolone-benzenesulfonamides | Compound 4e | MCF-7 | 4.58 | [3] |

| Imidazole-benzenesulfonamides | Compound 23 | MDA-MB-231 | 20.5 | [4] |

Antimicrobial Activity

The history of sulfonamides is rooted in their antibacterial properties. While the development of antibiotic resistance has limited the use of older sulfonamides, the scaffold remains a valuable platform for the design of new antimicrobial agents.[8]

The classical mechanism of action of sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, ultimately halting bacterial growth. While N-(2-methylphenyl)benzenesulfonamide lacks the para-amino group characteristic of classical antibacterial sulfonamides, it and other N-aryl benzenesulfonamides may exert antimicrobial effects through alternative mechanisms.

The Kirby-Bauer disk diffusion method is a standard, qualitative assay to determine the susceptibility of bacteria to antimicrobial agents.[9][10][11][12][13]

Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a bacterial culture. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in sterile broth.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of N-(2-methylphenyl)benzenesulfonamide onto the inoculated agar surface.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.

The following table presents the antimicrobial activity of a benzenesulfonamide derivative against various bacterial strains, indicating the potential for this class of compounds to inhibit bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | [8] |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 | [8] |

Enzyme Inhibition: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including cancer. Benzenesulfonamides are a well-known class of CA inhibitors.[14][15][16][17][18]

The sulfonamide group of benzenesulfonamides can coordinate with the zinc ion in the active site of carbonic anhydrases, effectively blocking the enzyme's catalytic activity. The N-aryl substituent can extend into the active site cavity, forming additional interactions that influence the potency and isoform selectivity of the inhibitor.[16] It is therefore plausible that N-(2-methylphenyl)benzenesulfonamide could act as a carbonic anhydrase inhibitor.

A common method to assess CA inhibition is a colorimetric assay that measures the esterase activity of the enzyme.[19]

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically, is proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of the CA enzyme, the substrate (p-NPA), and the test compound (N-(2-methylphenyl)benzenesulfonamide) in a suitable buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the CA enzyme and different concentrations of the test compound. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 400-405 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Determine the reaction rate for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.

The following table shows the inhibitory activity of some benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound Class | Isoform | K_i (nM) | Reference |

| Benzenesulfonamide-triazole conjugates | hCA I | 604.8 - 9938.3 | [17] |

| Benzenesulfonamide-triazole conjugates | hCA II | 30.1 - 755 | [15] |

| Benzenesulfonamide-triazole conjugates | hCA IX | 1.5 - 38.9 | [15] |

Anti-inflammatory Activity

The benzenesulfonamide scaffold is also found in several anti-inflammatory drugs. These compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. It is conceivable that N-(2-methylphenyl)benzenesulfonamide could exert anti-inflammatory effects by inhibiting these or other inflammatory targets.

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[20][21][22][23][24][25][26]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions.

-

Compound Administration: Administer N-(2-methylphenyl)benzenesulfonamide (or a vehicle control) to the rats via an appropriate route (e.g., oral or intraperitoneal).

-

Induction of Edema: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

The following table illustrates the anti-inflammatory activity of some benzenesulfonamide derivatives in the carrageenan-induced paw edema model.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 4h | Reference |

| Compound 1 | 200 | 96.31 | [22] |

| Compound 3 | 200 | 99.69 | [22] |

| Indomethacin (Standard) | 10 | 57.66 | [22] |

Structure-Activity Relationships (SAR)

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the benzenesulfonyl and the N-aryl rings.[2][27][28]

-

Substituents on the Benzenesulfonyl Ring: Electron-withdrawing or electron-donating groups on this ring can modulate the acidity of the sulfonamide N-H and the overall electronic properties of the molecule, thereby influencing its interaction with biological targets.

-

Substituents on the N-Aryl Ring: The nature and position of substituents on the N-aryl ring can significantly impact activity. In the case of N-(2-methylphenyl)benzenesulfonamide, the ortho-methyl group introduces steric hindrance, which can affect the conformation of the molecule and its binding to target proteins. This steric bulk can also influence the compound's lipophilicity and metabolic stability.

SAR Insights Diagram

Caption: Key structural features influencing the biological activity.

Conclusion and Future Directions

N-(2-methylphenyl)benzenesulfonamide, as a member of the pharmacologically rich class of N-aryl benzenesulfonamides, holds considerable promise for a range of biological activities. Based on extensive evidence from analogous compounds, it is predicted to possess anticancer, antimicrobial, and anti-inflammatory properties, potentially mediated through mechanisms such as apoptosis induction and enzyme inhibition.

The future of research on N-(2-methylphenyl)benzenesulfonamide should focus on systematic in vitro and in vivo studies to definitively characterize its biological profile. This includes quantitative assessment of its cytotoxicity against a panel of cancer cell lines, determination of its minimum inhibitory concentrations against a broad spectrum of pathogenic microbes, evaluation of its inhibitory potency against various carbonic anhydrase isoforms, and in vivo validation of its anti-inflammatory efficacy. A deeper understanding of its mechanism of action at the molecular level will be crucial for its potential development as a therapeutic agent.

References

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

- Abdel-Gawad, H., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1692.

- Ratrey, P., et al. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 8(3), 1337–1348.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC Aquaculture Department.

-

Horton, T. (1994). MTT Assay Protocol. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

- Chillingworth, N. L., & Scheel, J. R. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (67), e4391.

-

Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

- Nabavi, S. F., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.

- Al-Warhi, T., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Biomedicines, 11(6), 1732.

- El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27299-27316.

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

- Bertrand, B., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2247-2251.

- Sławiński, J., et al. (2021). Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides. Molecules, 26(11), 3328.

- De Martino, G., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 727-731.

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

- Petrikaite, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6867.

-

IntechOpen. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link]

-

American Chemical Society. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Retrieved from [Link]

- Nocentini, A., et al. (2019). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266-1275.

- Angeli, A., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 114-119.

- Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219-223.

-

ResearchGate. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

- Ahmed, M. F., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 13(1), 9.

-

Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

-

Centre Méditerranéen de Médecine Moléculaire. (n.d.). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Retrieved from [Link]

-

MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

-

protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

- El-Gohary, N. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757.

-

AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer benzenesulfonamide derivatives and 1,2,3-triazole derivatives. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular interactions of the benzenesulfonamide group within the hCA II enzyme. Retrieved from [Link]

-

ResearchGate. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]

Sources

- 1. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. asm.org [asm.org]

- 12. microbenotes.com [microbenotes.com]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 23. inotiv.com [inotiv.com]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 25. researchgate.net [researchgate.net]

- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 27. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-methylphenyl)benzenesulfonamide derivatives and analogues

An In-Depth Technical Guide to N-(2-methylphenyl)benzenesulfonamide Derivatives and Analogues: Synthesis, Properties, and Therapeutic Potential

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of N-(2-methylphenyl)benzenesulfonamide, its derivatives, and analogues. We delve into the fundamental physicochemical properties and the critical influence of the ortho-methyl group on molecular conformation. Detailed synthetic methodologies, from classical reactions to modern catalytic approaches, are presented alongside step-by-step experimental protocols. The narrative synthesizes a broad spectrum of documented biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects. By examining structure-activity relationships (SAR), this guide offers field-proven insights for researchers, scientists, and drug development professionals, aiming to facilitate the rational design of novel therapeutics based on this versatile chemical core.

Chapter 1: The N-(Aryl)benzenesulfonamide Core Structure

The Sulfonamide Moiety: A Pillar of Medicinal Chemistry

The sulfonamide group (-S(=O)₂-NH-) is a key functional group in drug design, largely due to its remarkable chemical stability and its capacity to act as a versatile hydrogen bond donor and acceptor.[1] Its tetrahedral geometry allows its oxygen atoms to form multi-dimensional hydrogen bonds with biological receptors, often leading to strong and specific interactions.[1] This moiety is not merely a structural linker but an active pharmacophoric element, contributing significantly to the physicochemical properties and biological activity of drug molecules.[1] Historically famous for the antibacterial sulfa drugs, the sulfonamide scaffold is now found in drugs targeting a vast range of conditions, including cancer, diabetes, inflammation, and viral infections.[2]

Physicochemical and Structural Features of N-(2-methylphenyl)benzenesulfonamide

The parent compound, N-(2-methylphenyl)benzenesulfonamide (also known as N-(o-tolyl)benzenesulfonamide), serves as the fundamental template for the derivatives discussed herein. Its structure has been elucidated through single-crystal X-ray diffraction, revealing key conformational details.[3][4]

The molecule is characteristically bent at the sulfur atom. The two benzene rings—the benzenesulfonyl ring and the N-phenyl (o-tolyl) ring—are not coplanar. The dihedral angle between these two rings is approximately 61.5°.[3][4] This twisted conformation is a critical feature, influencing how the molecule fits into the binding pockets of target proteins. In the solid state, molecules of N-(2-methylphenyl)benzenesulfonamide are linked into chains by intermolecular N–H···O hydrogen bonds, where the hydrogen on the sulfonamide nitrogen interacts with one of the sulfonyl oxygens of an adjacent molecule.[3]

The Conformational Influence of the ortho-Methyl Group

The placement of a methyl group at the ortho-position of the N-phenyl ring is not trivial; it exerts significant steric influence on the molecule's preferred conformation. In N-(2-methylphenyl)benzenesulfonamide, the N-H bond of the sulfonamide linker is oriented anti to the ortho-methyl group.[3][4] This contrasts with analogues like N-(2-chlorophenyl)benzenesulfonamide, where the N-H bond adopts a syn conformation relative to the ortho-chloro substituent.[3][4] This steric constraint imposed by the methyl group dictates the rotational freedom around the N-C bond, which in turn defines the overall three-dimensional shape of the molecule and its potential interactions with biological targets.

Chapter 2: Synthetic Strategies and Methodologies

General Synthesis via Benzenesulfonyl Chlorides

The most common and straightforward method for synthesizing N-aryl benzenesulfonamides is the reaction between a substituted benzenesulfonyl chloride and an appropriate aniline derivative. This reaction typically involves treating the benzenesulfonyl chloride with the aniline (in this case, o-toluidine) in a suitable solvent.[3][5] The reaction is often heated to ensure completion.

Detailed Protocol: Synthesis of N-(2-methylphenyl)benzenesulfonamide

This protocol is adapted from established crystallographic studies.[3]

Materials:

-

Benzenesulfonyl chloride

-

o-Toluidine

-

Ethanol (for recrystallization)

-

Deionized water

-

Standard laboratory glassware

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, treat benzenesulfonyl chloride with o-toluidine in a stoichiometric ratio.

-

Heat the reaction mixture to boiling and maintain for 10 minutes with stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing approximately 100 mL of ice-cold water. A solid precipitate should form.

-

Collect the solid product, N-(2-methylphenyl)benzenesulfonamide, by vacuum filtration.

-

Wash the filtered solid thoroughly with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from dilute ethanol to obtain purified crystals with a constant melting point.

-

Dry the purified crystals under vacuum. The purity can be confirmed by infrared (IR) and NMR spectroscopy.[3]

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of the parent compound.

Modern Synthetic Approaches

While the classical method is robust, modern chemistry offers more sophisticated and often milder alternatives. One such approach involves the dual copper and visible-light-catalyzed S(O)₂–N coupling between phenylsulfinic acids and aryl azides.[6] This redox-neutral method generates a triplet nitrene from the azide, which then couples with a sulfonyl radical, offering an efficient pathway to structurally diverse sulfonamides under mild conditions.[6]

Strategies for Derivatization

To explore structure-activity relationships, both the benzenesulfonyl and the N-phenyl rings can be systematically modified. For instance, palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce complex moieties like styryl groups onto a pre-functionalized (e.g., bromo-substituted) scaffold.[1] This allows for the synthesis of a library of analogues with diverse electronic and steric properties.

Chapter 3: Biological Activities and Therapeutic Applications

Derivatives and analogues of N-(2-methylphenyl)benzenesulfonamide have demonstrated a remarkable breadth of biological activities, positioning this scaffold as a versatile template for drug discovery.

Anticancer Activity

The sulfonamide core is a well-established pharmacophore in oncology. Derivatives have been shown to act through multiple mechanisms:

-

Carbonic Anhydrase (CA) Inhibition: Certain benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and linked to cancer cell proliferation and survival.[7]

-

Kinase Inhibition: Analogues have been identified as inhibitors of receptor tyrosine kinases like TrkA, which is a potential target for glioblastoma (GBM). Molecular docking studies suggest these compounds interact with key residues in the kinase domain.[8]

-

Tubulin Polymerization Inhibition: By designing hybrids that mimic the structure of known tubulin inhibitors like Combretastatin A-4, researchers have developed potent benzenesulfonate analogues that disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and apoptosis.[9]

Caption: Key anticancer mechanisms of action for benzenesulfonamide derivatives.

Antimicrobial and Antifungal Activity

Following the legacy of sulfa drugs, novel benzenesulfonamide derivatives continue to be explored for their antimicrobial properties. Studies have shown that certain N-(aryl)benzenesulfonamides bearing carboxamide functionalities exhibit significant activity against a range of pathogens.[2][10]

| Compound Derivative | Target Organism | MIC (mg/mL) | Reference |

| 4d | Escherichia coli | 6.72 | [2][10] |

| 4h | Staphylococcus aureus | 6.63 | [2][10] |

| 4a | Pseudomonas aeruginosa | 6.67 | [2][10] |

| 4e | Aspergillus niger | 6.28 | [2][10] |

| 4h | Candida albicans | 6.63 | [2][10] |

| Note: Compound identifiers are from the cited source. |

Neuroprotective and Anticholinesterase Activity

The accumulation of amyloid-β and cholinergic deficit are hallmarks of Alzheimer's disease. Benzenesulfonamide derivatives have emerged as promising multi-target agents. Specifically, (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine.[1] The presence of a styryl group on the scaffold was found to be crucial for this significant anticholinesterase activity.[1] These compounds also exhibit antioxidant properties, which can further contribute to a neuroprotective effect.[1]

Other Documented Therapeutic Areas

-

Anti-inflammatory Effects: Certain carboxamide derivatives have demonstrated potent in vivo anti-inflammatory activity, with some compounds showing inhibition of carrageenan-induced rat paw edema comparable to standard drugs.[10]

-

Cardiovascular Effects: Analogues such as 4-(2-aminoethyl)benzenesulfonamide have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in treating cardiovascular conditions.[11][12]

-

Antiviral Activity: By modifying known HIV capsid (CA) inhibitors, researchers have designed benzenesulfonamide-containing phenylalanine derivatives that show potent anti-HIV-1 activity, in some cases significantly more potent than the parent compound PF-74.[13]

Chapter 4: Structure-Activity Relationships (SAR) and Drug Design

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both aromatic rings.

-

Benzenesulfonyl Ring: Substitution on this ring can modulate electronic properties and interactions with the target. For example, in anticholinesterase inhibitors, a 4-methyl group on this ring is a common feature.[1]

-

N-Phenyl Ring: This ring offers a wide canvas for modification. As noted, introducing a styryl group at the 4-position of the N-phenyl ring led to significant anticholinesterase activity.[1] An acetyl group at the 2-position can form a strong intramolecular hydrogen bond with the sulfonamide N-H, locking the conformation and enhancing binding.[1]

-

The Sulfonamide Linker: The N-H group is a critical hydrogen bond donor. The S=O groups are strong hydrogen bond acceptors. The twisted, non-planar geometry imposed by the linker and its substituents is fundamental to how the molecule orients itself within a binding site.[1]

Caption: Key structure-activity relationships for benzenesulfonamide analogues.

Chapter 5: Key Experimental Protocols

Protocol: In Vitro Anticholinesterase Activity Assay

This protocol is based on the widely used Ellman's method for measuring AChE activity.[1]

Principle: The enzyme acetylcholinesterase (AChE) hydrolyzes the substrate acetylcholine iodide (AChI). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

-

96-well microplate reader

-

AChE enzyme solution (e.g., 0.04 mg/mL)

-

Tris buffer (50 mM, pH 7.7)

-

Test compounds (sulfonamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

DTNB solution (3 mM in Tris buffer)

-

AChI solution (5 mM in Tris buffer)

Procedure:

-

In the wells of a 96-well plate, add sequentially:

-

70 µL of Tris buffer

-

8.0 µL of the test compound solution (at various concentrations) or solvent control.

-

2.0 µL of the AChE enzyme solution.

-

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding to each well:

-

10 µL of DTNB solution.

-

10 µL of AChI solution.

-

-

Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically for a set period (e.g., 15-20 minutes).

-

Calculate the rate of reaction for each well. The percent inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.

-

Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.

Workflow for Biological Screening

Caption: A typical workflow for the biological evaluation of a compound library.

Chapter 6: Future Directions and Conclusion

The N-(2-methylphenyl)benzenesulfonamide scaffold and its analogues represent a highly versatile and fruitful area for drug discovery. The wealth of research demonstrates its potential to yield potent and selective inhibitors for a diverse set of biological targets.

Future opportunities include:

-

Multi-target Drug Design: Leveraging the scaffold's broad activity to design single molecules that can address multiple pathological factors, such as designing a compound with both anticholinesterase and anti-inflammatory properties for Alzheimer's disease.

-

Improving Pharmacokinetics: While many derivatives show excellent in vitro potency, future work must focus on optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to ensure clinical viability. In silico ADMET profiling can guide the synthesis of compounds with better drug-like properties.[8]

-

Exploring New Targets: The inherent chemical properties of the sulfonamide group suggest its potential for interacting with many other enzyme classes. High-throughput screening of existing sulfonamide libraries against new targets could uncover novel therapeutic applications.

References

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]

-

Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o369. Available at: [Link]

-

Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1692. Available at: [Link]

-

Fagbemi, O. R., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(23), 5769. Available at: [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]

-

Stenford, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-

Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

-

Cirla, A., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(12), 4270-4283. Available at: [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Pharmaceuticals, 15(11), 1361. Available at: [Link]

-

Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

- CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide. (2017). Google Patents.

-

Le, C. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9594-9598. Available at: [Link]

-

Zhang, M., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(13), 9036-9051. Available at: [Link]

-

Zadykowicz, B., et al. (2021). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 22(21), 11488. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30206-30221. Available at: [Link]

-

Wang, H., et al. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Chinese Journal of Chemistry, 40(12), 1471-1476. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(2-methylphenyl)benzenesulfonamide: A Technical Guide

Introduction

N-(2-methylphenyl)benzenesulfonamide, a member of the sulfonamide class of organic compounds, represents a core structural motif in medicinal chemistry and materials science. The unique arrangement of its two aromatic rings bridged by a sulfonamide linkage (-SO₂NH-) imparts specific chemical and physical properties, making it a subject of interest for researchers in drug development and chemical synthesis. The biological activity of sulfonamides is deeply rooted in their molecular structure, influencing their interactions with enzymatic targets. Therefore, precise structural elucidation and confirmation are paramount.

This technical guide provides an in-depth analysis of the key spectroscopic data for N-(2-methylphenyl)benzenesulfonamide, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a self-validating system, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret spectral data, confirm molecular identity, and ensure the purity of this compound. We will delve into the causality behind experimental observations, grounding our analysis in authoritative spectroscopic principles.

Molecular Structure and Analytical Overview

The fundamental structure of N-(2-methylphenyl)benzenesulfonamide consists of a benzenesulfonyl group attached to the nitrogen atom of 2-methylaniline (o-toluidine). The presence of two distinct aromatic systems and key functional groups gives rise to a characteristic spectroscopic fingerprint.

Molecular Structure Diagram

Caption: Molecular structure of N-(2-methylphenyl)benzenesulfonamide.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal provide a wealth of structural information.

Table 1: Expected ¹H NMR Data for N-(2-methylphenyl)benzenesulfonamide (Based on analysis of analogous compounds and general principles)

| Protons (Assignment) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzenesulfonyl Aromatic (H2', H6') | ~7.7 - 7.9 | Multiplet (d-like) | 2H |

| Benzenesulfonyl Aromatic (H3', H4', H5') | ~7.4 - 7.6 | Multiplet | 3H |

| 2-Methylphenyl Aromatic (H3-H6) | ~7.0 - 7.3 | Multiplet | 4H |

| Sulfonamide (N-H) | Variable, broad (~9-11 in DMSO-d₆) | Singlet (broad) | 1H |

| Methyl (CH₃) | ~2.1 - 2.4 | Singlet | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-7.9 ppm): This region is complex due to the presence of nine aromatic protons from two different ring systems.

-

The protons on the benzenesulfonyl ring are expected to be further downfield due to the strong electron-withdrawing effect of the -SO₂- group. The ortho-protons (H2', H6') would appear as a multiplet around δ 7.7-7.9 ppm, while the meta- and para-protons (H3', H4', H5') would form a complex multiplet at a slightly higher field.

-

The protons on the 2-methylphenyl ring (H3-H6) are expected between δ 7.0 and 7.3 ppm. The presence of both the electron-donating methyl group and the electron-withdrawing sulfonamide group, along with ortho, meta, and para relationships, leads to overlapping signals that typically resolve as a complex multiplet.

-

-